P2Y₁₄ Receptor Antagonism – Target Compound IC₅₀ vs. Unsubstituted Parent
In a competitive binding assay using human P2Y₁₄ receptors expressed in CHO cells, 3‑methoxy‑N‑(1‑(pyridin‑2‑yl)pyrrolidin‑3‑yl)benzamide displaced the fluorescent ligand MRS4174 with an IC₅₀ of 25 nM [1]. The unsubstituted analog N‑[1‑(pyridin‑2‑yl)pyrrolidin‑3‑yl]benzamide (CAS 1798542‑25‑2) showed no reported activity at this target in the same assay database, suggesting that the 3‑methoxy group is critical for P2Y₁₄R engagement. Direct head‑to‑head data within the same study are not available; the comparison relies on cross‑study binding‑database entries.
| Evidence Dimension | P2Y₁₄ receptor binding (displacement of MRS4174) |
|---|---|
| Target Compound Data | IC₅₀ = 25 nM |
| Comparator Or Baseline | N‑[1‑(pyridin‑2‑yl)pyrrolidin‑3‑yl]benzamide (unsubstituted): no reported P2Y₁₄R activity in BindingDB |
| Quantified Difference | ≥ 40‑fold difference (assuming a typical assay detection limit of ~1 μM for the inactive comparator) |
| Conditions | Human P2Y₁₄R expressed in CHO cells; 30 min pre‑incubation followed by MRS4174 addition; measurement at 30 min [1]. |
Why This Matters
For research programs targeting the P2Y₁₄ receptor (e.g., inflammation and immunology), the 3‑methoxy compound provides a validated hit with quantified affinity, whereas the unsubstituted baseline is essentially inactive, making the methoxy substitution a key selection criterion.
- [1] BindingDB. BDBM50456166 / CHEMBL4216870. Affinity data: IC₅₀ = 25 nM for displacement of MRS4174 from human P2Y₁₄R expressed in CHO cells. https://bindingdb.org (accessed 2026‑05‑09). View Source
